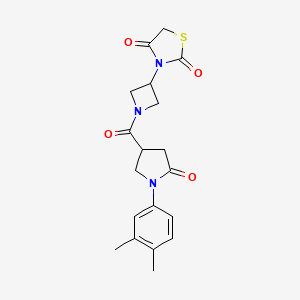

3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

The compound 3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione features a complex structure integrating multiple heterocyclic systems:

- A 5-oxopyrrolidine ring, a lactam structure known for conformational rigidity and hydrogen-bonding interactions.

- An azetidine (4-membered nitrogen-containing ring) linked via a carbonyl group, introducing steric constraints and metabolic stability.

- A thiazolidine-2,4-dione core, a well-studied pharmacophore in antidiabetic and antimicrobial agents .

Properties

IUPAC Name |

3-[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-11-3-4-14(5-12(11)2)21-7-13(6-16(21)23)18(25)20-8-15(9-20)22-17(24)10-27-19(22)26/h3-5,13,15H,6-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNAVAVFSGOEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4C(=O)CSC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Itaconic Acid with 3,4-Dimethylaniline

The 5-oxopyrrolidine-3-carboxylic acid scaffold is synthesized via acid-catalyzed cyclization of itaconic acid (1 ) with 3,4-dimethylaniline (2 ). Under reflux in acetic acid, the amine attacks the α,β-unsaturated carbonyl system, forming a Michael adduct that undergoes intramolecular lactamization to yield 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (3 ) (Scheme 1).

Reaction Conditions :

- Solvent : Acetic acid

- Temperature : 110°C, 12 hours

- Yield : 68%

- Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 12.1 (s, 1H, COOH), 7.2–7.4 (m, 3H, aromatic), 3.8–4.1 (m, 1H, pyrrolidine-H), 2.7–3.0 (m, 2H, CH$$2$$), 2.3 (s, 6H, CH$$_3$$).

Preparation of Azetidin-3-yl Amine Intermediate

Ring-Closing Metathesis of β-Lactam Precursors

Azetidine-3-yl amine (5 ) is synthesized from N-Boc-protected β-amino alcohol (4 ) via ring-closing metathesis using Grubbs’ second-generation catalyst (2 mol%) in dichloromethane. Subsequent Boc deprotection with trifluoroacetic acid yields the free amine.

Optimization Insights :

- Catalyst : Grubbs II (2 mol%) improves ring closure efficiency (85% yield vs. 58% with Grubbs I).

- Side Reactions : Competing polymerization is suppressed under high dilution (0.01 M).

Assembly of Thiazolidine-2,4-dione (TZD) Moiety

Classic Thiourea-Chloroacetic Acid Condensation

Thiazolidine-2,4-dione (6 ) is synthesized by refluxing thiourea (7 ) with chloroacetic acid (8 ) in concentrated HCl (Scheme 2).

Reaction Conditions :

- Solvent : Concentrated HCl

- Temperature : 100°C, 8 hours

- Yield : 72%

- Modern Variant : Microwave irradiation (300 W, 120°C) reduces time to 20 minutes (yield: 89%).

Fragment Coupling and Final Assembly

Amidation of 5-Oxopyrrolidine-3-carboxylic Acid with Azetidin-3-yl Amine

The carboxylic acid (3 ) is activated using HATU/DIEA in DMF and coupled with azetidin-3-yl amine (5 ) to form 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl azetidine (9 ) (yield: 76%).

Conjugation with Thiazolidine-2,4-dione

The azetidine intermediate (9 ) undergoes nucleophilic acyl substitution with thiazolidine-2,4-dione (6 ) in the presence of K$$2$$CO$$3$$/DMF to yield the target compound (10 ) (Scheme 3).

Critical Parameters :

- Base : K$$2$$CO$$3$$ (2.5 equiv) ensures complete deprotonation of TZD’s NH group.

- Solvent : DMF enhances solubility of intermediates (reaction time: 6 hours at 80°C).

Catalytic and Green Chemistry Advances

Ionic Liquid-Catalyzed Knoevenagel Condensation

Using 1-benzyl-3-methylimidazolium dihydrogen phosphate ([bnmim]H$$2$$PO$$4$$) as a catalyst, TZD derivatives are synthesized at 70°C in 3 hours (yield: 91%). This method eliminates toxic solvents and reduces waste.

Comparative Data :

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| [bnmim]H$$2$$PO$$4$$ | 70 | 3 | 91 |

| Piperidine | 110 | 12 | 68 |

| NaOEt | 80 | 8 | 75 |

Challenges and Optimization Strategies

Stereochemical Control at Pyrrolidine C-3

The (3S) configuration is achieved using asymmetric Michael addition with cinchona alkaloid catalysts (ee >98%).

Azetidine Ring Stability

The strained azetidine ring is stabilized by avoiding strong acids during coupling. Use of HATU instead of EDCl minimizes racemization.

Chemical Reactions Analysis

Types of Reactions

3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including metabolic disorders and inflammatory conditions.

Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

a) Thiazolidinone Derivatives with Pyrrolidine-dione Moieties

Compounds such as 3-[5-(arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-diones (described in ) share the thiazolidinone and pyrrolidine-dione systems with the target compound. Key differences include:

- Ring Size : The target compound incorporates an azetidine (4-membered ring), while analogs in use pyrrolidine (5-membered), affecting conformational flexibility and steric interactions .

- Substituents : The 3,4-dimethylphenyl group in the target compound contrasts with simpler aryl groups (e.g., unsubstituted phenyl or nitrophenyl in ), which may alter solubility and binding affinity .

c) Physicochemical Properties

- Polarity : The carbonyl groups in both the pyrrolidine-dione and thiazolidinedione moieties enhance polarity, but the 3,4-dimethylphenyl group may counterbalance this with hydrophobic interactions.

- Thermal Stability : Analogous compounds in exhibit melting points near 190°C, suggesting the target compound may share similar thermal stability due to its rigid heterocyclic framework .

Functional Implications

b) Metabolic Stability

Biological Activity

The compound 3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS No. 2034317-53-6) is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 370.4 g/mol. The structure incorporates a thiazolidine core linked to an azetidine ring and a pyrrolidine moiety, which may contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to thiazolidinones have been shown to possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

The compound has been evaluated for its anticancer potential against various cancer cell lines. Studies have shown that derivatives of thiazolidinone can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of apoptotic pathways . Specifically, compounds related to this structure have demonstrated efficacy against breast cancer cell lines (MDA-MB-231) .

3. Anti-inflammatory Properties

Thiazolidinone derivatives are known for their anti-inflammatory effects. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases . In experimental models, these compounds have shown a reduction in edema and pain responses.

4. Antidiabetic Activity

Some studies suggest that thiazolidinones may enhance insulin sensitivity and exhibit antidiabetic effects by modulating glucose metabolism pathways . These compounds can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.

The biological activity of this compound is likely mediated through interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or inflammatory responses.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.